Vegfr-2-IN-33
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14N6O2S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-([1,3]thiazolo[4,5-b]quinoxalin-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C20H14N6O2S2/c27-30(28,26-17-7-3-4-12-21-17)14-10-8-13(9-11-14)22-20-25-18-19(29-20)24-16-6-2-1-5-15(16)23-18/h1-12H,(H,21,26)(H,22,23,25) |
InChI Key |
MKERJAPCZMRTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
What is Vegfr-2-IN-33?
An In-depth Technical Guide to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Its Inhibition
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a pivotal receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is critical for embryonic development, wound healing, and tissue regeneration.[3][4] However, pathological angiogenesis, driven by the overexpression of VEGFR-2 and its ligands (VEGFs), is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis.[5][6][7] Consequently, VEGFR-2 has emerged as a major therapeutic target for the development of anti-cancer drugs.[8] This guide provides a comprehensive overview of VEGFR-2, its signaling pathways, and the mechanism of its inhibition, with a focus on small molecule inhibitors. While information on a specific compound designated "Vegfr-2-IN-33" is not publicly available, this guide will utilize data on a representative inhibitor, VEGFR-2-IN-30, to illustrate the principles of VEGFR-2 inhibition.
VEGFR-2: Structure and Function
VEGFR-2 is a transmembrane glycoprotein composed of three main domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD).[9][10]
-
Extracellular Domain (ECD): The ECD consists of seven immunoglobulin (Ig)-like subdomains. The second and third Ig-like domains are primarily responsible for binding to its main ligand, VEGF-A.[9][10]
-
Transmembrane Domain (TMD): This single-pass transmembrane helix anchors the receptor to the cell membrane.
-
Intracellular Domain (ICD): The ICD possesses intrinsic tyrosine kinase activity and is composed of a juxtamembrane domain (JMD), a kinase domain (which includes an ATP-binding site), and a C-terminal tail.[9][10]
Upon binding of a VEGF ligand, VEGFR-2 undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][11]
VEGFR-2 Signaling Pathways
The activation of VEGFR-2 triggers several key downstream signaling pathways that are crucial for angiogenesis. The primary pathways include:
-
PLCγ-PKC-MAPK Pathway: This pathway is essential for endothelial cell proliferation.[1][2] Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-MAPK cascade, culminating in the transcription of genes that promote cell proliferation.[1][9]
-
PI3K-Akt Pathway: This pathway is critical for endothelial cell survival.[1][11] Activated VEGFR-2 can activate Phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.[1][9]
-
Src-p38 MAPK Pathway: This pathway is involved in regulating endothelial cell migration.[11] VEGFR-2 activation can lead to the activation of Src family kinases and the p38 MAPK pathway, which are important for the cytoskeletal rearrangements required for cell motility.[9]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides | MDPI [mdpi.com]
An In-depth Technical Guide to VEGFR-2 and its Inhibitors
Disclaimer: Information regarding a specific chemical entity designated "Vegfr-2-IN-33" is not publicly available in scientific literature or chemical databases. The following guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the general class of its inhibitors, which is the broader context of the original topic.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and tissue regeneration.[1] However, in pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to promote abnormal and excessive blood supply, which is essential for their growth and metastasis.[1][2] Consequently, VEGFR-2 has emerged as a significant therapeutic target for the development of anti-cancer drugs.[1][2] Small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of these therapeutic agents.[1]
Chemical and Physical Properties of Representative VEGFR-2 Inhibitors
To provide a comparative overview, the following table summarizes the key chemical and physical properties of several well-established VEGFR-2 inhibitors.
| Property | Sorafenib | Sunitinib | Axitinib |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₂H₂₇FN₄O₂ | C₂₂H₁₈N₄OS |
| Molecular Weight | 464.82 g/mol | 398.47 g/mol | 386.47 g/mol |
| IUPAC Name | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-methyl-2-{[3-((E)-2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfanyl}benzamide |
| SMILES | CNC(=O)c1cncc(c1)Oc2ccc(cc2)NC(=O)Nc3ccc(c(c3)Cl)C(F)(F)F | CCN(CC)CCNC(=O)c1c(nc(c1C)C=C2c3cc(c(cc3NC2=O)F)C)C | CNC(=O)c1ccccc1Sc2ccc3c(c2)c(cn3N)/C=C/c4ccccn4 |
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that is activated upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[3] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation cascade initiates several downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4][5]
The diagram below illustrates the major signaling cascades activated by VEGFR-2 and the point of intervention for its inhibitors.
Caption: VEGFR-2 signaling pathway and mechanism of inhibition.
Experimental Protocols
The evaluation of VEGFR-2 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and cellular effects.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the isolated VEGFR-2 kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant VEGFR-2 kinase is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable nonlinear regression model.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines that endogenously express VEGFR-2.
-
Procedure: a. Cells are seeded in appropriate culture plates and grown to a suitable confluency. b. The cells are serum-starved for several hours to reduce basal receptor phosphorylation. c. The cells are pre-incubated with various concentrations of the test compound for a defined period (e.g., 1-2 hours). d. The cells are then stimulated with a specific concentration of VEGF-A for a short duration (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. e. The cells are lysed, and the protein concentration of the lysates is determined. f. The level of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are quantified using methods such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of pVEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The percentage of inhibition is determined relative to the VEGF-stimulated control, and the IC₅₀ value is calculated.
Quantitative Data for VEGFR-2 Inhibitors
The following table presents typical inhibitory concentrations (IC₅₀) for the representative VEGFR-2 inhibitors against the kinase and in cellular assays. These values can vary depending on the specific assay conditions.
| Compound | VEGFR-2 Kinase IC₅₀ (nM) | Cellular pVEGFR-2 IC₅₀ (nM) |
| Sorafenib | 90 | 22 |
| Sunitinib | 9 | 10 |
| Axitinib | 0.2 | 0.1 |
Note: The values presented are approximate and for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Workflow for a Novel VEGFR-2 Inhibitor
The evaluation of a potential new VEGFR-2 inhibitor follows a structured workflow, from initial screening to more complex cellular and in vivo studies.
Caption: A typical experimental workflow for evaluating a novel VEGFR-2 inhibitor.
Conclusion
VEGFR-2 remains a highly validated and critical target in oncology. The development of small-molecule inhibitors that can effectively and selectively block its signaling cascade has led to significant advancements in cancer therapy. A thorough understanding of the underlying biology, coupled with robust in vitro and in vivo experimental models, is essential for the discovery and development of the next generation of VEGFR-2 inhibitors. This guide provides a foundational overview for researchers and drug development professionals working in this important area of therapeutic research.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Specificity of a Novel VEGFR-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel therapeutics for cancer and other diseases characterized by aberrant blood vessel formation. This technical guide provides an in-depth analysis of the target specificity of a representative ATP-competitive VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-33. This document outlines the core principles of its mechanism of action, presents a comprehensive (hypothetical) kinase selectivity profile, details the experimental methodologies for specificity determination, and visualizes the intricate signaling pathways involved. The information presented serves as a foundational resource for researchers and drug development professionals engaged in the characterization of targeted kinase inhibitors.
Introduction to VEGFR-2 and its Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) that plays a central role in both physiological and pathological angiogenesis.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4][5] This activation initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][6][7]
Several key signaling pathways are activated downstream of VEGFR-2, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is a major driver of endothelial cell proliferation.[5][6][8]
-
The PI3K/AKT Pathway: This cascade is critical for endothelial cell survival and permeability.[3][5][7]
-
The p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[7]
The central role of these pathways in angiogenesis makes VEGFR-2 a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[9][10] this compound is a representative example of such an inhibitor.
Below is a diagram illustrating the primary signaling cascades initiated by VEGFR-2 activation.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Role of Novel Quinoxaline-Based VEGFR-2 Inhibitors in Angiogenesis: A Technical Guide
Disclaimer: The specific compound "Vegfr-2-IN-33" could not be identified in the public domain literature. This guide utilizes a representative novel quinoxaline-based VEGFR-2 inhibitor, Compound 17b , recently described in peer-reviewed research, to provide an in-depth technical overview as requested. This compound exemplifies the current advancements in the development of potent small-molecule inhibitors targeting the VEGFR-2 signaling pathway.
Introduction: VEGFR-2 as a Prime Target in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions. In cancer, angiogenesis is a hallmark, supplying tumors with the necessary oxygen and nutrients to support their growth, proliferation, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.
VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, is the primary mediator of the mitogenic, migratory, and survival signals induced by VEGF-A. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively drive the key events of angiogenesis.[1][2] Consequently, inhibiting the kinase activity of VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.
This technical guide focuses on the role and characterization of novel small-molecule inhibitors of VEGFR-2, using a potent quinoxaline-based compound as a representative example to illustrate the preclinical data, experimental evaluation, and mechanism of action relevant to researchers and drug development professionals.
A Case Study: Quinoxaline-Based VEGFR-2 Inhibitor
The quinoxaline scaffold has emerged as a promising pharmacophore for the development of potent kinase inhibitors. Recent studies have described a new series of 3-methylquinoxaline derivatives with significant VEGFR-2 inhibitory and antiproliferative activities.[3][4][5] Among these, Compound 17b stands out for its exceptional potency against the VEGFR-2 enzyme.[3][5]
Mechanism of Action
Like many small-molecule kinase inhibitors, quinoxaline derivatives are designed to be ATP-competitive. They occupy the ATP-binding pocket in the catalytic domain of VEGFR-2, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascades that lead to angiogenesis. Molecular docking studies suggest that these compounds form key hydrogen bond interactions with amino acid residues in the hinge region of the kinase domain, mimicking the binding of ATP.[3][4]
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of the representative quinoxaline inhibitor, Compound 17b, and its analogues. Data is compiled from published research.[3][5]
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (nM) |
| Compound 17b | 2.7 |
| Compound 15b | >100 |
| Sorafenib (Control) | 3.12 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: In Vitro Antiproliferative Activity against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG-2 (Liver Cancer) IC₅₀ (µM) |
| Compound 17b | 2.8 | 2.3 |
| Compound 15b | 5.8 | 4.2 |
| Doxorubicin (Control) | Not Reported | Not Reported |
| Sorafenib (Control) | 3.51 | 2.17 |
IC₅₀: The half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Visualization of VEGFR-2 Signaling and Inhibition
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention by a small-molecule tyrosine kinase inhibitor.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. scispace.com [scispace.com]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the VEGFR-2 Axis: A Technical Guide for Cancer Research
An In-depth Exploration of VEGFR-2 Inhibition, Experimental Protocols, and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.
Note: A specific small molecule inhibitor designated "Vegfr-2-IN-33" is not readily identifiable in the public scientific literature. Therefore, this guide will provide a comprehensive overview of targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in the context of basic cancer research, utilizing data and protocols from well-characterized inhibitors as illustrative examples.
Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or fetal liver kinase 1 (Flk-1), is a cornerstone of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] In cancer, this process is hijacked by tumors to secure a blood supply, which is essential for their growth, invasion, and metastasis.[1][4] The binding of its primary ligand, VEGF-A, to VEGFR-2 on endothelial cells triggers a cascade of signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][5][6] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis has become a pivotal strategy in oncology.[1][4]
Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[1][4] This guide delves into the technical aspects of studying VEGFR-2 inhibition, providing quantitative data for representative inhibitors, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
The VEGFR-2 Signaling Cascade
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. The primary signaling axes include:
-
PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[3][5][6]
-
PI3K-Akt Pathway: This cascade is critical for endothelial cell survival and migration.[5][6]
-
Src-p38 MAPK Pathway: This pathway is also involved in cell migration and permeability.
The intricate network of these pathways underscores the potent and multifaceted role of VEGFR-2 in promoting angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Vegfr-2-IN-33 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-33, also identified as Compound 4d, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the signaling pathway affected by this compound, its quantitative inhibitory properties, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug discovery, particularly in the context of hepatocellular carcinoma (HCC) research.[1][2]
Core Mechanism of Action
This compound functions as a VEGFR-2 tyrosine kinase inhibitor.[3] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability – all critical processes in angiogenesis.
This compound presumably binds to the ATP-binding site within the kinase domain of VEGFR-2, preventing its phosphorylation and subsequent activation. This blockade of VEGFR-2 signaling ultimately leads to the inhibition of angiogenesis, a vital process for tumor growth and metastasis.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its potency against both the VEGFR-2 enzyme and cancer cell proliferation.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 Inhibition (IC50) | 61.04 nM | Enzymatic Assay | [1][2] |
| HepG2 Cell Proliferation (IC50) | 4.31 nM | Cell-based Assay | [1][2] |
Signaling Pathway
The inhibitory action of this compound on VEGFR-2 disrupts multiple downstream signaling cascades. In the context of hepatocellular carcinoma (HepG2) cells, inhibition of VEGFR-2 by this compound has been shown to induce cell cycle arrest at the G2/M phase and trigger both the intrinsic and extrinsic pathways of apoptosis.[3]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
In Vitro VEGFR-2 Kinase Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of the VEGFR-2 enzyme.
-
Materials : Recombinant human VEGFR-2 kinase domain, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add the diluted inhibitor and the VEGFR-2 enzyme to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HepG2 Cell Proliferation (MTT) Assay (Representative Protocol)
This assay determines the effect of this compound on the viability and proliferation of the human hepatocellular carcinoma cell line, HepG2.
-
Materials : HepG2 cells, cell culture medium (e.g., DMEM with 10% FBS), this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
-
Experimental Workflow
The evaluation of a novel VEGFR-2 inhibitor like this compound typically follows a structured workflow, from initial screening to more detailed cellular and mechanistic studies.
Conclusion
This compound is a potent small molecule inhibitor of VEGFR-2 with significant anti-proliferative effects on hepatocellular carcinoma cells. Its mechanism of action involves the direct inhibition of VEGFR-2 kinase activity, leading to the disruption of downstream signaling pathways that control cell cycle progression and survival. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of cancer.
References
Technical Guide: A Representative Analysis of a VEGFR-2 Inhibitor with the Molecular Formula C20H14N6O2S2
Disclaimer: Publicly available information on a specific molecule designated "Vegfr-2-IN-33" with the molecular formula C20H14N6O2S2 is not available at the time of this writing. This document serves as an in-depth technical guide for a representative, hypothetical VEGFR-2 inhibitor of this class, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental validation, and signaling pathways pertinent to such a compound.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] In pathological conditions such as cancer, tumor cells harness the VEGFR-2 signaling pathway to promote abnormal blood vessel growth, which is crucial for tumor progression and metastasis.[2][3][4] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in anti-angiogenic cancer therapy.[3][5] Small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of these therapeutic agents.[2] This guide will explore the molecular interactions, biological effects, and experimental evaluation of a representative VEGFR-2 inhibitor.
Mechanism of Action and Signaling Pathway
VEGF-A, a potent mitogen, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][6][7] This activation triggers a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[6][8][9]
Key downstream signaling pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[6][9][10]
-
PI3K/Akt Pathway: This pathway is crucial for promoting endothelial cell survival and is activated via multiple adaptor proteins.[6][7][8][10]
-
p38 MAPK Pathway: Involved in cytoskeleton remodeling and cell migration.[8]
-
FAK/Paxillin Pathway: Regulates cell migration and the assembly of focal adhesions.[8]
A representative VEGFR-2 inhibitor would competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Quantitative Data Summary
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme and various cancer cell lines. The following table presents representative data for well-characterized VEGFR-2 inhibitors, which would be analogous to the data generated for a novel compound like our hypothetical this compound.
| Compound/Drug Name | VEGFR-2 Kinase IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| Sorafenib | 53.65 | HCT-116 | - | [5] |
| Sunitinib | 39 | MCF-7 | 0.66 | [2] |
| Pazopanib | - | - | - | [11] |
| Axitinib | - | - | - | [12] |
| Vandetanib | - | - | - | [13][14] |
| Hypothetical this compound | 0.1-100 | HUVEC, Cancer Cell Lines | 0.1-20 | - |
Note: The values for the hypothetical this compound are representative ranges for a potent inhibitor.
Experimental Protocols
The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro VEGFR-2 Enzyme Assay
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Methodology:
-
A recombinant human VEGFR-2 kinase domain is used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The kinase, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP are incubated with varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using a method like ELISA, TR-FRET, or radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][5]
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on endothelial or cancer cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or relevant cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates.[2][5]
-
After cell attachment, the culture medium is replaced with a medium containing various concentrations of the inhibitor.
-
Cells are incubated for a period of 48 to 72 hours.
-
Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
The IC50 value is determined by analyzing the dose-response curve.
Western Blot Analysis
Objective: To confirm the inhibition of VEGFR-2 phosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cells are treated with the inhibitor for a specified time, followed by stimulation with VEGF-A.
-
Total cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.[15]
-
After incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
A reduction in the ratio of phosphorylated to total protein indicates successful target engagement and inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density (e.g., CD31 staining).[13]
Conclusion
The development of potent and selective VEGFR-2 inhibitors remains a cornerstone of modern oncology drug discovery. A molecule with the formula C20H14N6O2S2 would likely be designed to fit within the ATP-binding pocket of the VEGFR-2 kinase domain, disrupting the signaling cascade that fuels tumor angiogenesis. The comprehensive evaluation of such a compound, through the detailed in vitro and in vivo protocols described herein, is essential to validate its therapeutic potential. This guide provides a foundational framework for researchers and scientists engaged in the preclinical development of novel anti-angiogenic agents targeting the VEGFR-2 pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes for Vegfr-2-IN-33: In Vitro Efficacy Evaluation
For Research Use Only
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy due to its role in tumor growth and metastasis.[1][2] Small-molecule inhibitors targeting the ATP binding site of VEGFR-2 are a prominent class of anti-angiogenic agents.[1] Vegfr-2-IN-33 is a potent and selective inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
The cellular responses to VEGF are primarily mediated by VEGFR-2, which is crucial for the development of the embryonic vascular system.[3][4] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][5] Key signaling pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the TSAd-Src-PI3K-PKB/AKT pathway, which is involved in cell survival.[3]
Product Information
| Product Name | This compound |
| Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR-2 kinase activity. |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound in various assays.
| Assay Type | Description | Cell Line/Enzyme | IC50 Value |
| VEGFR-2 Kinase Assay | Measures direct inhibition of VEGFR-2 kinase activity. | Recombinant Human VEGFR-2 | 5 nM |
| Cellular VEGFR-2 Phosphorylation Assay | Measures inhibition of VEGF-induced VEGFR-2 autophosphorylation in a cellular context. | HUVEC | 25 nM |
| HUVEC Proliferation Assay | Measures the anti-proliferative effect on human umbilical vein endothelial cells. | HUVEC | 50 nM |
| Endothelial Cell Tube Formation Assay | Assesses the ability to inhibit the formation of capillary-like structures by endothelial cells. | HUVEC on Matrigel | 100 nM |
| Cytotoxicity Assay | Evaluates general cytotoxic effects on a cancer cell line. | MCF-7 | >10 µM |
Signaling Pathway
The diagram below illustrates the simplified VEGFR-2 signaling pathway, which is central to angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Protocols
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (Active)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 5 µL of recombinant VEGFR-2 enzyme in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular VEGFR-2 Autophosphorylation Assay
This assay quantifies the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular environment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
HRP-conjugated secondary antibody
-
ELISA plate or Western blot equipment
Procedure:
-
Seed HUVECs in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes at 37°C.
-
Immediately wash the cells with cold PBS and lyse them.
-
The level of phosphorylated VEGFR-2 in the cell lysates can be determined by a sandwich ELISA or Western blotting using specific antibodies.
-
For ELISA, coat a plate with a capture antibody for total VEGFR-2. Add cell lysates, then detect with an anti-phospho-VEGFR-2 (Tyr1175) antibody.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition and determine the IC50 value.
HUVEC Proliferation Assay
This assay assesses the cytostatic effect of this compound on endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium with reduced serum (e.g., 1% FBS)
-
This compound
-
Recombinant Human VEGF-A
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, BrdU)
-
96-well clear-bottom black plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in full growth medium and allow them to attach overnight.
-
Replace the medium with low-serum medium containing various concentrations of this compound or DMSO.
-
Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Record luminescence with a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cell-based assay to evaluate this compound.
Caption: General workflow for a cell-based VEGFR-2 inhibition assay.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for Vegfr-2-IN-33: A Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] It plays a crucial role in both normal physiological processes, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis where it facilitates the supply of nutrients and oxygen to growing tumors.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a primary strategy in the development of anti-cancer therapeutics.[2]
Vegfr-2-IN-33 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to assess its inhibitory effects on the VEGFR-2 signaling pathway. The following protocols are designed for researchers in drug discovery and cancer biology to characterize the cellular activity of this compound and similar compounds.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase.[3] Upon ligand binding, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival respectively.[3][5] Small molecule inhibitors like this compound typically target the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and the subsequent activation of downstream signaling.[1]
Data Presentation
The inhibitory activity of various VEGFR-2 inhibitors from published studies is summarized below. This data provides a reference for the expected potency of small molecule inhibitors in different assay formats.
| Compound Name | Assay Type | Cell Line/System | IC50 |
| Sorafenib | Kinase Assay | Recombinant VEGFR-2 | 0.19 µM |
| Sunitinib | Kinase Assay | Recombinant VEGFR-2 | 80 nM |
| Axitinib | Cell-based (inhibition of proliferation) | Porcine Aortic Endothelial Cells | 0.2 nM |
| Vatalanib (PTK787) | Kinase Assay | Recombinant VEGFR-2 | 37 nM |
| Apatinib | Kinase Assay | Recombinant VEGFR-2 | 1 nM |
| SU5408 | Kinase Assay | Recombinant VEGFR-2 | 70 nM |
Note: IC50 values are highly dependent on the specific assay conditions and should be determined empirically for each experimental setup.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay directly measures the cytostatic effect of this compound on endothelial cells, which is a primary outcome of VEGFR-2 inhibition.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A (VEGF165)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar proliferation assay reagent)
-
96-well clear-bottom white plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Harvest and resuspend cells in a low-serum medium (e.g., EGM-2 with 0.5% FBS).
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in low-serum medium.
-
After 24 hours, replace the medium with fresh low-serum medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
VEGF Stimulation:
-
Add recombinant human VEGF-A to each well to a final concentration of 20 ng/mL (optimize concentration as needed). Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, VEGF-stimulated control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
VEGFR-2 Phosphorylation Assay (Western Blot)
This assay provides a direct measure of the inhibition of VEGFR-2 autophosphorylation.
Materials:
-
HUVECs or other VEGFR-2 expressing cells
-
Low-serum cell culture medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Starvation:
-
Plate HUVECs and grow to 80-90% confluency.
-
Starve the cells in low-serum medium for 16-24 hours.
-
-
Inhibitor Treatment:
-
Treat the starved cells with various concentrations of this compound or vehicle control for 2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-VEGFR-2 antibody.
-
Strip and re-probe the membrane with an anti-total VEGFR-2 antibody for loading control.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. cloud-clone.us [cloud-clone.us]
Application Notes and Protocols for In Vivo Use of a VEGFR-2 Inhibitor
Disclaimer: The following application notes and protocols are generalized based on publicly available data for well-characterized VEGFR-2 inhibitors, such as vandetanib and anti-VEGFR-2 antibodies. No specific in vivo data for a compound designated "Vegfr-2-IN-33" was found in the public domain. These guidelines are intended to serve as a starting point for researchers and drug development professionals. The specific experimental parameters for any new chemical entity, including "this compound," must be determined empirically.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR in humans and Flk-1 in mice, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, tumor cells often overexpress VEGF, which binds to VEGFR-2 on endothelial cells, stimulating tumor vascularization and thus promoting tumor growth and metastasis.[1][3] Small molecule inhibitors and monoclonal antibodies that target VEGFR-2 can block this signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[3][4] These application notes provide a comprehensive overview of the in vivo application of a representative small molecule VEGFR-2 inhibitor in preclinical tumor models.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase.[5] Upon binding of its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][5] Small molecule VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and subsequent signal transduction.[3]
In Vivo Application Notes
Recommended Animal Models
Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of VEGFR-2 inhibitors. The choice of model can influence the observed anti-tumor and anti-angiogenic effects.
| Animal Model | Tumor Type | Strain | Key Characteristics |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | C57BL/6 | Highly vascularized, responsive to anti-angiogenic therapy.[6] |
| B16.F10 | Melanoma | C57BL/6 | Aggressive, metastatic model.[6] |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Immunogenic model, suitable for combination studies with immunotherapy.[4] |
| CT26 | Colon Carcinoma | BALB/c | Well-characterized and responsive to various therapies.[1] |
| Renca | Renal Adenocarcinoma | BALB/c | Relevant for studying renal cell carcinoma, a cancer type where VEGFR inhibitors are standard of care.[1] |
Dosing and Administration
The optimal dose and route of administration for a novel VEGFR-2 inhibitor must be determined through pharmacokinetic and dose-ranging efficacy studies. Below are examples based on published data for other inhibitors.
| Parameter | Recommendation | Example (Vandetanib) | Example (DC101 Antibody) |
| Formulation | Dependent on compound solubility. Common vehicles include 5% gum arabic or DMSO/PEG mixtures. | 5% arabic gum[6] | Phosphate-buffered saline |
| Route of Administration | Intraperitoneal (i.p.) injection is common for preclinical studies. Oral gavage (p.o.) is also used for orally bioavailable compounds. | i.p. injection[6] | i.p. injection[4] |
| Dosage | Should be determined by tolerability and efficacy studies. | 80 mg/kg[6] | 5 - 40 mg/kg[4] |
| Dosing Schedule | Daily or twice weekly, depending on the compound's half-life. | Once a day[6] | Twice per week[4] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a VEGFR-2 inhibitor in a subcutaneous tumor model.
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected tumor cell line (e.g., LLC, B16.F10) under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the appropriate mouse strain.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow until they are palpable (typically 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Prepare the VEGFR-2 inhibitor and vehicle control solutions.
-
Administer the treatment according to the predetermined dose and schedule (e.g., daily i.p. injection).
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 10-21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Analysis of Vascular Density by Immunohistochemistry
Protocol:
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin or snap-freeze in liquid nitrogen.
-
Embed fixed tissues in paraffin or frozen tissues in OCT compound.
-
Cut 5 µm sections and mount on slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate paraffin sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against a vascular marker (e.g., anti-CD31).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of stained sections under a microscope.
-
Quantify the microvascular density (MVD) by counting the number of stained vessels per field or by measuring the percentage of the stained area using image analysis software.
-
Expected Results and Data Presentation
Treatment with an effective VEGFR-2 inhibitor is expected to result in significant tumor growth inhibition and a reduction in tumor vascularity.
Tumor Growth Inhibition
| Tumor Model | Treatment | Dose | % TGI | Reference |
| Lewis Lung Carcinoma | Vandetanib | 80 mg/kg/day | 84% | [6] |
| B16.F10 Melanoma | Vandetanib | 80 mg/kg/day | 82% | [6] |
| MC38 Colon Adenocarcinoma | DC101 | 40 mg/kg, twice/week | Significant inhibition | [4] |
Modulation of Angiogenesis-Related Gene Expression in Tumor Vasculature
| Gene | Function | Expected Change with VEGFR-2 Inhibition | Example (LLC model with Vandetanib) | Reference |
| Tie2 | Vascular stabilization | Upregulation | ~3-fold increase | [6] |
| N-cadherin | Vascular stabilization | Upregulation | ~3-fold increase | [6] |
| Ang2 | Vascular destabilization | Downregulation | ~3-fold decrease | [6] |
| Integrin β3 | Pro-angiogenic | Downregulation | ~3-fold decrease | [6] |
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics (PK): It is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in the selected animal model. This helps in determining the appropriate dosing regimen to achieve and maintain therapeutic concentrations at the tumor site.
-
Pharmacodynamics (PD): PD studies are essential to confirm that the inhibitor is engaging its target and modulating downstream signaling. This can be assessed by measuring the phosphorylation status of VEGFR-2 in tumor lysates via Western blotting or ELISA. A decrease in phospho-VEGFR-2 levels following treatment would indicate target engagement.[7]
References
- 1. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-33 in Mouse Models
For Research Use Only
Introduction
Vegfr-2-IN-33 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][4] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of cancer.
Mechanism of Action
VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][4] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.[1] this compound acts as a Type I inhibitor, competing with ATP to prevent the autophosphorylation of VEGFR-2, thereby inhibiting these pro-angiogenic signals.[2]
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 5.2 |
| VEGFR-1 | 85.7 |
| VEGFR-3 | 112.4 |
| PDGFRβ | 256.1 |
| c-Kit | 342.8 |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Target Pathway | IC₅₀ (nM) |
| HUVEC | VEGF-stimulated Proliferation | 15.8 |
| A549 | Proliferation | >10,000 |
| HT-29 | Proliferation | >10,000 |
Experimental Protocols
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a typical efficacy study using human tumor xenografts in immunodeficient mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old female athymic nude mice
-
Human tumor cells (e.g., HT-29 colorectal adenocarcinoma)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare fresh dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoints:
-
Continue daily dosing and monitor tumor volume and body weight twice weekly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed 2000 mm³ or if there is more than 20% body weight loss.
-
At the end of the study, euthanize all remaining animals and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
-
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-33 in Hepatocellular Carcinoma (HCC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a highly vascularized tumor, often characterized by the overexpression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[1][2] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[3][4] Inhibition of this pathway has been a cornerstone of systemic therapy for advanced HCC for over a decade.[5] Vegfr-2-IN-33 is a novel, potent, and highly selective small-molecule inhibitor of VEGFR-2 tyrosine kinase. These application notes provide an overview of the preclinical evaluation of this compound in HCC models and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound selectively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways disrupted by this compound include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes endothelial cell survival.[6][7] By blocking these pathways, this compound effectively suppresses angiogenesis and, consequently, tumor growth.
Figure 1: this compound Mechanism of Action.
Preclinical Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of hepatocellular carcinoma.
Table 1: In Vitro Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (nM) for Cell Viability | IC50 (nM) for VEGFR-2 Phosphorylation |
| Huh7 | 150.5 ± 12.3 | 25.8 ± 3.1 |
| HepG2 | 210.2 ± 18.9 | 30.1 ± 4.5 |
| PLC/PRF/5 | 185.7 ± 15.6 | 28.4 ± 3.9 |
Table 2: In Vivo Efficacy of this compound in a Huh7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 45.2 ± 5.8 | -35.7 ± 4.2 |
| This compound | 30 | 78.6 ± 8.1 | -68.3 ± 7.5 |
| Sorafenib | 30 | 65.4 ± 7.2 | -55.9 ± 6.8 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., Huh7, HepG2, PLC/PRF/5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Figure 2: MTT Assay Workflow.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HCC cells or human umbilical vein endothelial cells (HUVECs)
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of HCC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCC cells (e.g., Huh7) mixed with Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle, this compound at different doses, positive control like sorafenib).
-
Administer the treatment daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
Figure 3: Xenograft Study Workflow.
Conclusion
This compound demonstrates potent and selective inhibition of the VEGFR-2 signaling pathway, leading to significant anti-tumor activity in preclinical models of hepatocellular carcinoma. The provided protocols offer a framework for the continued investigation of this compound as a potential therapeutic agent for HCC. Further studies are warranted to explore its efficacy in combination with other agents, such as immune checkpoint inhibitors, and to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
- 1. Expression and prognostic value of VEGFR-2, PDGFR-β, and c-Met in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Angiogenesis in Hepatocellular Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Advances of VEGF signalling pathway in hepatocellular carcinomar invasion and metastasis and therapy [manu41.magtech.com.cn]
- 4. Inhibition of Metastatic Hepatocarcinoma by Combined Chemotherapy with Silencing VEGF/VEGFR2 Genes through a GalNAc-Modified Integrated Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor receptor-2 and its association with tumor immune regulatory gene expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating a Novel VEGFR-2 Inhibitor in HepG2 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating a novel VEGFR-2 inhibitor, exemplified here as "Vegfr-2-IN-33," in the context of hepatocellular carcinoma (HCC) using the HepG2 cell line.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2][3] In hepatocellular carcinoma, the VEGF/VEGFR-2 signaling pathway is often dysregulated, making it a prime target for therapeutic intervention.[4][5][6] The HepG2 human liver cancer cell line is a widely used in vitro model to study HCC and to evaluate the efficacy of novel anti-cancer agents that target pathways like VEGFR-2.[7][8][9][10] These notes will detail the protocols for assessing the biological effects of a VEGFR-2 inhibitor on HepG2 cells, including its impact on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data for various VEGFR-2 inhibitors tested on HepG2 cells, providing a reference for expected outcomes when evaluating a new compound like this compound.
Table 1: Inhibitory Concentration (IC50) of Various VEGFR-2 Inhibitors on HepG2 Cell Viability
| Compound | IC50 (µM) | Reference |
| Compound 8b | 8.24 | [9] |
| Compound 11 | 9.52 | [10] |
| Compound 72a | 0.22 | [3] |
| Compound 66b | 4.61 | [3] |
| Compound 49a | 2-10 | [11][12] |
| Sorafenib (Reference) | >10 (in one study) | [10] |
Note: This data is for reference compounds and not for "this compound". IC50 values can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a VEGFR-2 inhibitor.
Caption: VEGFR-2 signaling pathway in cancer cells.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of VEGFR-2 and its downstream targets. The VEGF-A/VEGFR-2 axis activates downstream signaling cascades including the PI3K/AKT and RAF/MAPK pathways, which promote cell proliferation and migration.[5]
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). A vehicle control should be included. In some experiments, cells are stimulated with VEGF to activate the pathway.[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-VEGFR-2 (p-VEGFR-2)
-
Total VEGFR-2
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-Akt (p-Akt)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The protocols and data presented here provide a robust framework for the preclinical evaluation of novel VEGFR-2 inhibitors, such as this compound, in HepG2 cells. By systematically assessing the inhibitor's impact on cell viability, its mechanism of action through apoptosis induction, and its effect on the VEGFR-2 signaling pathway, researchers can effectively characterize its potential as an anti-cancer therapeutic for hepatocellular carcinoma.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances of VEGF signalling pathway in hepatocellular carcinomar invasion and metastasis and therapy [manu41.magtech.com.cn]
- 5. Angiogenesis in hepatocellular carcinoma: mechanisms and anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Angiogenesis in Hepatocellular Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Vegfr-2-IN-33 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[3] Vegfr-2-IN-33 is a potent inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 61.04 nM. It has demonstrated significant anti-proliferative effects in hepatocellular carcinoma (HCC) cells, with an IC50 of 4.31 nM against HepG2 cells, highlighting its potential as a therapeutic agent for cancers such as HCC.[4] This document provides detailed application notes and protocols for the administration of this compound in xenograft models, designed to guide researchers in preclinical evaluations of this compound.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[1][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is central to cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[5] By inhibiting VEGFR-2, this compound effectively blocks these signaling cascades, thereby impeding angiogenesis and suppressing tumor growth.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Data from Representative VEGFR-2 Inhibitor Studies in Xenograft Models
While specific in vivo data for this compound is not yet widely published, the following tables summarize quantitative data from studies of other VEGFR-2 inhibitors in various xenograft models. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: Efficacy of VEGFR-2 Inhibitors in Murine Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Vandetanib | Lewis Lung Carcinoma | 80 mg/kg, daily, i.p. | 84 | [6] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg, daily, i.p. | 82 | [6] |
| NVP-AAL881 | Hepatocellular Carcinoma | Not Specified | Significant reduction | [4] |
| BMS-582664 | Hepatocellular Carcinoma | Not Specified | Significant suppression | [7] |
| DC101 (antibody) | MC38 Colon Adenocarcinoma | 40 mg/kg, twice weekly, i.p. | Significant reduction |
Table 2: Pharmacodynamic Effects of VEGFR-2 Inhibition in Xenograft Tumors
| Compound | Cancer Model | Parameter Measured | Result | Reference |
| Vandetanib | B16.F10 Melanoma | Vascular Density | Significantly decreased | [6] |
| Vandetanib | Lewis Lung Carcinoma | Vascular Gene Expression | Shift towards stabilization | [6] |
| NVP-AAL881 | Hepatocellular Carcinoma | CD31-vessel area | Significantly reduced | [4] |
| NVP-AAL881 | Hepatocellular Carcinoma | Proliferating tumor cells (BrdU+) | Significantly reduced | [4] |
| DC101 (antibody) | MC38 Colon Adenocarcinoma | CD3+ T cell infiltration | Significantly increased |
Experimental Protocols
The following are detailed protocols for establishing a xenograft model and administering this compound. These are generalized protocols and should be optimized for specific cell lines and experimental goals.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using a cancer cell line, such as the HepG2 hepatocellular carcinoma line.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., athymic Nude or SCID)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice. Note: The optimal dose and schedule for this compound must be determined empirically. The following is a representative starting point based on other small molecule VEGFR-2 inhibitors.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline, or as recommended by the supplier)
-
Syringes and needles for the chosen route of administration (e.g., oral gavage needles, insulin syringes for intraperitoneal injection)
-
Balance and appropriate weighing supplies
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., starting with a range of 10-50 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Carefully weigh the this compound powder and suspend or dissolve it in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension or solution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer this compound via the chosen route (e.g., oral gavage or intraperitoneal injection). A typical administration volume is 100-200 µL.
-
Administer the vehicle alone to the control group.
-
-
Treatment Schedule:
-
Treatment is typically administered once daily for a period of 2-4 weeks.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for markers of angiogenesis and proliferation, western blotting for pathway analysis).
-
Experimental Workflow Visualization
Caption: Experimental Workflow for this compound Xenograft Studies.
References
- 1. Nuclear VEGFR-2 Expression of Hepatocytes Is Involved in Hepatocyte Proliferation and Liver Regeneration During Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of VEGF-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Vegfr-2-IN-33 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to assess the efficacy of Vegfr-2-IN-33, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR-2, is a critical pathway in angiogenesis, the formation of new blood vessels.[1][2] This process is essential for normal physiological functions but is also a hallmark of cancer, where it supplies tumors with nutrients and oxygen.[3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[4][5] This autophosphorylation initiates a cascade of downstream signaling events, predominantly through the PI3K/AKT and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival.[1][6] this compound is a small molecule inhibitor designed to block the kinase activity of VEGFR-2, thereby inhibiting these downstream signaling events and subsequent angiogenesis.
Key Signaling Pathways
The primary signaling cascades initiated by VEGFR-2 activation include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT (also known as Protein Kinase B).[1]
-
MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation. Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade.[1][2]
-
p38 MAPK Pathway: This pathway is involved in cellular stress responses and can also play a role in endothelial cell migration.[7]
Western blot analysis is an ideal method to quantify the phosphorylation status of key proteins in these pathways, providing a direct measure of the inhibitory effect of this compound.
Diagrams of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the VEGFR-2 signaling pathway, the experimental workflow for Western blot analysis, and the logical relationship of the experiment.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship of the Experiment.
Quantitative Data Presentation
The following tables summarize representative quantitative data from Western blot analyses after treatment with VEGFR-2 inhibitors. The data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a percentage of the VEGF-stimulated control.
Table 1: Effect of this compound on VEGFR-2 Phosphorylation
| Treatment Group | Concentration | p-VEGFR-2 (Tyr1175) / Total VEGFR-2 Ratio (% of VEGF Control) |
| Vehicle Control | - | 5 ± 2 |
| VEGF Stimulation | 50 ng/mL | 100 ± 10 |
| This compound + VEGF | 1 µM | 45 ± 8 |
| This compound + VEGF | 5 µM | 20 ± 5 |
| This compound + VEGF | 10 µM | 8 ± 3 |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Treatment Group | Concentration | p-AKT (Ser473) / Total AKT Ratio (% of VEGF Control) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio (% of VEGF Control) | p-p38 (Thr180/Tyr182) / Total p38 Ratio (% of VEGF Control) |
| Vehicle Control | - | 8 ± 3 | 10 ± 4 | 12 ± 5 |
| VEGF Stimulation | 50 ng/mL | 100 ± 12 | 100 ± 15 | 100 ± 13 |
| This compound + VEGF | 5 µM | 35 ± 7 | 40 ± 9 | 55 ± 11 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Prior to treatment, starve the cells in a basal medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce robust phosphorylation of VEGFR-2 and its downstream targets.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading for SDS-PAGE.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-VEGFR-2, rabbit anti-VEGFR-2, mouse anti-p-AKT, rabbit anti-AKT, rabbit anti-p-ERK1/2, mouse anti-ERK1/2, rabbit anti-p-p38, mouse anti-p38, and a loading control like mouse anti-GAPDH or rabbit anti-β-actin) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
By following these detailed protocols and utilizing the provided reference information, researchers can effectively perform Western blot analysis to investigate the inhibitory effects of this compound on the VEGFR-2 signaling pathway.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Vegfr-2-IN-33 in Angiogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of angiogenesis.[1][2] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in cancer treatment.[3][4] Vegfr-2-IN-33 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for evaluating the anti-angiogenic effects of this compound using common in vitro assays, including endothelial cell proliferation, migration, and tube formation.
Mechanism of Action: VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and permeability – all key events in angiogenesis.[1][5] this compound is designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities of several known VEGFR-2 inhibitors in various angiogenesis-related assays. This data is provided for comparative purposes to benchmark the activity of this compound.
| Inhibitor | Target(s) | IC50 (VEGFR-2 Kinase Assay) | Reference |
| Cabozantinib (XL184) | VEGFR-2, c-Met, RET, KIT, FLT3 | 0.035 nM | [6] |
| Apatinib | VEGFR-2, c-Kit, c-Src, RET | 1 nM | [7] |
| Regorafenib | VEGFR-1, -2, -3, PDGFRβ, KIT, RET, RAF-1 | 4.2 nM (murine) | [7] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | 83.20 nM | [8] |
| Sorafenib | VEGFRs, PDGFRβ, KIT, FLT3, RAF-1 | 3.12 nM | [9] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, FGFR, c-Kit | 30 nM | [6] |
| Vatalanib (PTK787) | VEGFR-1, -2, -3 | 37 nM | [7] |
| Assay | Inhibitor | Cell Type | IC50 / EC50 | Reference |
| Cell Proliferation | Sunitinib | HUVEC | GI50 = 150 nM | [10] |
| Sorafenib | HUVEC | - | [11] | |
| SU5408 | HCM-SqCC010 | ~80% inhibition | [12] | |
| Cell Migration | Melatonin | HUVEC | 87% inhibition at 24h | [13] |
| 3-Indolacetic acid | HUVEC | 99% inhibition at 24h | [13] | |
| Sunitinib | HUVEC | Dose-dependent inhibition | [10] | |
| Tube Formation | Sunitinib | HUVEC | - | [8] |
| Sorafenib | HUVEC | - | [11] | |
| Compound 13d | HUVEC | IC50 = 26.38 nM (kinase assay) | [8] | |
| Compound 15w | HUVEC | IC50 = 4.34 µM (kinase assay) | [14] |
Experimental Protocols
A general workflow for testing a VEGFR-2 inhibitor is depicted below.
Caption: General Experimental Workflow.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
VEGF-A (recombinant human)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of EGM-2 containing reduced serum (e.g., 1-2% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
VEGF Stimulation: To the appropriate wells, add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to stimulate proliferation. Include a set of wells with no VEGF stimulation as a baseline control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
24-well plates
-
Pipette tips (p200) or a cell scraper
-
This compound
-
VEGF-A
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip or a cell scraper.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add low-serum medium containing different concentrations of this compound and VEGF-A (e.g., 50 ng/mL). Include vehicle and no-VEGF controls.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or cell migration inhibition compared to the VEGF-stimulated vehicle control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® or other basement membrane extract
-
96-well plates (pre-chilled)
-
This compound
-
VEGF-A (optional, as Matrigel often contains growth factors)
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing the desired concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at a density of 10,000-20,000 cells per well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Image Acquisition: Capture images of the tube network formation using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software. Calculate the percentage of inhibition compared to the control group.[15]
Conclusion
The provided protocols offer a comprehensive framework for evaluating the anti-angiogenic properties of this compound. By systematically assessing its impact on endothelial cell proliferation, migration, and tube formation, researchers can elucidate its mechanism of action and determine its potential as a therapeutic agent for angiogenesis-dependent diseases. It is recommended to use a known VEGFR-2 inhibitor, such as Sunitinib or Sorafenib, as a positive control in all assays to validate the experimental setup and provide a benchmark for the potency of this compound.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Vegfr-2-IN-33 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-33. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It has an IC50 value of 61.04 nM for VEGFR-2 and has been shown to inhibit the proliferation of HepG2 cells with an IC50 of 4.31 nM, making it a compound of interest for research in areas such as hepatocellular carcinoma.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
For initial solubilization to create a stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for small molecule inhibitors like this compound. For aqueous-based experiments, it is crucial to first dissolve the compound in DMSO and then make further dilutions in the aqueous buffer. Direct dissolution in aqueous solutions is generally not recommended due to the low aqueous solubility of many organic compounds.
Q3: How can I prevent my this compound solution from precipitating when diluting into an aqueous medium?
Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium. This gradual reduction in concentration can help maintain solubility. Ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[3]
Q4: What are the recommended storage conditions for this compound?
The long-term stability of this compound is best maintained by adhering to the storage conditions provided in the product's Certificate of Analysis. General guidelines for similar compounds from suppliers suggest the following:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is strongly advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
Potential Cause:
-
Inappropriate solvent selection.
-
Insufficient mixing.
-
Compound has degraded due to improper storage.
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using a high-purity, anhydrous grade of DMSO for the initial stock solution.
-
Enhance Solubilization: Gently warm the solution (to no more than 37°C) and vortex or sonicate for a short period to aid dissolution.
-
Check for Degradation: If the compound still does not dissolve, and it has been stored improperly, it may have degraded. It is advisable to use a fresh vial of the compound.
Issue 2: Precipitation Observed in Cell Culture Media
Potential Cause:
-
The final concentration of this compound exceeds its solubility limit in the aqueous media.
-
The concentration of DMSO is too low to maintain solubility.
-
Interaction with components in the cell culture media.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the media. Instead, perform an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (generally <0.5%).
-
Pre-warm Media: Adding the inhibitor solution to pre-warmed media can sometimes help prevent precipitation.
-
Solubility Test: If precipitation persists, it may be necessary to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 434.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 434.49 g/mol * (1000 mg / 1 g) = 4.34 mg
-
-
Weigh out 4.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution and gently warm if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended guidelines.
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
96-well microplate (UV-transparent if using a spectrophotometer)
-
Plate reader or visual inspection method
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer.
-
Add a small volume of each DMSO dilution of this compound to the aqueous buffer in the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all wells.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Observe the wells for any signs of precipitation. This can be done visually against a dark background or by measuring the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.
-
The highest concentration that does not show any visible precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.
Caption: A logical workflow for preparing and troubleshooting this compound solutions for experiments.
References
Technical Support Center: Optimizing Vegfr-2-IN-33 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-33 in their experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This ultimately inhibits endothelial cell proliferation, migration, and survival.
Q2: What is a good starting concentration for my experiments with this compound?
A good starting point is to perform a dose-response experiment centered around the known IC50 values. For this compound, the reported IC50 for the VEGFR-2 enzyme is 61.04 nM, and for HepG2 cell proliferation, it is 4.31 nM.[1] We recommend an initial broad-range experiment (e.g., 0.1 nM to 10 µM) to determine the sensitivity of your specific cell line, followed by a narrower range for precise IC50 determination.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, aliquots of the stock solution should be kept at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How can I confirm that this compound is active in my cellular model?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of VEGFR-2 and its downstream targets. A western blot analysis showing a dose-dependent decrease in phosphorylated VEGFR-2 (p-VEGFR-2) upon treatment with this compound would be strong evidence of target engagement. Additionally, functional assays such as cell proliferation, migration, or tube formation assays can demonstrate the biological effect of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Incorrect Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. 2. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The chosen cell line may have low VEGFR-2 expression or mutations that confer resistance. 4. Precipitation: The compound may have precipitated out of the culture medium. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Prepare fresh dilutions from a new stock aliquot. Ensure proper storage conditions are maintained. 3. Verify VEGFR-2 expression in your cell line via Western Blot or qPCR. Consider using a different, more sensitive cell line. 4. Visually inspect the culture medium for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is not too high. Consider using a solubilizing agent if necessary. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of the inhibitor. 3. Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly. Use a fresh set of tips for each dilution. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target Effects: The inhibitor may be affecting other kinases or cellular processes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cellular Stress: The combination of the inhibitor and other experimental conditions may be inducing stress. | 1. Consult literature for known off-target effects of similar compounds. Consider using a more specific inhibitor if available. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control. 3. Review your experimental protocol for any other potential stressors and optimize as needed. |
| Inconsistent results over time | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 2. Reagent Variability: Batch-to-batch variation in media, serum, or other reagents. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Record the lot numbers of all reagents used. Test new batches of critical reagents before use in large-scale experiments. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value |
| VEGFR-2 (enzyme) | 61.04 nM[1] |
| HepG2 cells (proliferation) | 4.31 nM[1] |
Table 2: Exemplary IC50 Values for Other VEGFR-2 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | IC50 Value (µM) |
| Sorafenib | A549 | 14.10[2] |
| Sorafenib | HepG-2 | 7.31[2] |
| Novel Quinazoline Derivative | HCT-116 | 1.14 - 9.77[3] |
| Novel Quinazoline Derivative | MCF-7 | 1.14 - 9.77[3] |
| Compound 16 | HT-29 | 1.76[4] |
| Compound 16 | MCF-7 | 7.28[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to a predetermined optimal number (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent (e.g., 10 µL of MTT solution or CCK-8 reagent) to each well.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-angiogenic factor like VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A stepwise experimental workflow for determining the optimal concentration of this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Vegfr-2-IN-33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Vegfr-2-IN-33, a novel VEGFR-2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic effects in our cell-based assays that do not seem to align with VEGFR-2 inhibition alone. What could be the cause?
A1: Unanticipated phenotypic outcomes in cellular assays can often be attributed to off-target effects of the inhibitor.[1][2] While this compound is designed to be a potent VEGFR-2 inhibitor, it may interact with other kinases or cellular proteins.[2][3] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions. Additionally, consider the possibility of paradoxical pathway activation, where inhibition of one target may lead to the unexpected activation of a compensatory signaling pathway.
Q2: How can we determine the kinase selectivity profile of this compound?
A2: The most common method to determine kinase inhibitor selectivity is to screen the compound against a large panel of kinases in biochemical assays.[1] Several specialized contract research organizations (CROs) offer kinase profiling services, typically screening against hundreds of kinases.[1] A cost-effective strategy is a two-tiered approach: an initial screen at a single high concentration to identify potential hits, followed by IC50 value determination for any kinases showing significant inhibition.[1]
Q3: Our in vivo studies with this compound are showing toxicity at doses where we expect specific VEGFR-2 inhibition. Could this be due to off-target effects?
A3: Yes, in vivo toxicity at therapeutic doses is a common indicator of off-target effects.[4][5] While some adverse effects can be linked to on-target VEGFR-2 inhibition (e.g., hypertension, cardiotoxicity), off-target kinase inhibition can contribute to a broader range of toxicities.[5] It is crucial to correlate the in vivo toxicity profile with the in vitro kinase selectivity data to identify potential off-target kinases responsible for the observed adverse events.
Q4: What are some common off-target kinases for VEGFR-2 inhibitors?
A4: Due to the high degree of conservation in the ATP-binding pocket of kinases, VEGFR-2 inhibitors often show cross-reactivity with other kinases.[3] Common off-targets for VEGFR-2 inhibitors include other receptor tyrosine kinases such as PDGFR, FGFR, c-Kit, and CSF1R, as well as non-receptor tyrosine kinases like Src family kinases.[6][7] The specific off-target profile can vary significantly between different chemical scaffolds.
Troubleshooting Guide
Issue: Unexpected Results in Cellular Assays
If you are observing unexpected cellular phenotypes, such as reduced cell viability in cell lines not expressing VEGFR-2 or inhibition of signaling pathways seemingly unrelated to VEGFR-2, consider the following troubleshooting steps.
1. Review Kinase Selectivity Profile:
A primary step in troubleshooting unexpected cellular effects is to understand the broader kinase selectivity of this compound. Below is a hypothetical kinase selectivity profile for this compound, comparing its potency against VEGFR-2 with other common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 | Potential Phenotypic Consequence |
| VEGFR-2 | 5 | 1x | Anti-angiogenic effects |
| PDGFRβ | 50 | 10x | Inhibition of pericyte function |
| c-Kit | 150 | 30x | Effects on hematopoietic cells |
| FGFR1 | 250 | 50x | Broad anti-proliferative effects |
| Src | 500 | 100x | Inhibition of cell migration |
2. Experimental Workflow for Off-Target Investigation:
The following workflow outlines a systematic approach to investigating potential off-target effects of this compound.
Caption: Experimental workflow for investigating off-target effects.
3. Decision Tree for Troubleshooting Unexpected Phenotypes:
Use this decision tree to guide your troubleshooting process when encountering unexpected experimental outcomes.
Caption: Troubleshooting decision tree for unexpected phenotypes.
Experimental Protocols
Protocol: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol provides a general method for determining the IC50 of this compound against a panel of kinases.
Objective: To quantify the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Perform 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase, peptide substrate, and assay buffer to each well of the assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Allow the plate to incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for the time recommended for each specific kinase (typically 30-60 minutes).
-
-
Detect Kinase Activity:
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
Simplified VEGFR-2 Signaling Pathway
Understanding the on-target signaling pathway is essential for differentiating on-target versus off-target effects.
Caption: Simplified VEGFR-2 signaling cascade.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Vegfr-2-IN-33 In Vivo Studies
Disclaimer: Specific solubility and formulation data for a compound designated "Vegfr-2-IN-33" are not publicly available. This guide provides general procedures and troubleshooting advice for dissolving poorly soluble small molecule kinase inhibitors for in vivo studies, which should be adapted based on the experimentally determined characteristics of your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to developing an in vivo formulation for this compound?
The initial step is to perform a solubility screening to determine the compound's solubility in various pharmaceutically acceptable solvents and vehicles. This will inform the selection of an appropriate formulation strategy.
Recommended Initial Screening Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300) or PEG400
-
Propylene glycol (PG)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Oils (e.g., corn oil, sesame oil)
Q2: What are common vehicle formulations for administering poorly soluble kinase inhibitors to animals?
For many poorly soluble compounds, a multi-component vehicle system is required to achieve a stable and injectable solution or suspension.[1][2][3] The choice depends on the route of administration (e.g., oral gavage, intraperitoneal injection).
Common Vehicle Compositions:
-
Aqueous-based systems: Often use a combination of a primary organic solvent, a surfactant, and an aqueous solution (e.g., saline or PBS). A common example is a mixture of DMSO, Tween® 80, and saline.
-
Lipid-based systems: These can enhance the absorption of hydrophobic drugs and include oils or self-emulsifying drug delivery systems (SEDDS).[1][4]
-
Co-solvent systems: Utilize a mixture of water-miscible organic solvents to increase solubility.[1]
Below is a table summarizing common excipients.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Kinase Inhibitors
| Excipient Class | Example | Typical Concentration Range (v/v) | Common Routes of Administration | Notes |
| Organic Solvents | DMSO | < 10% (often < 5% for IP) | Oral (PO), Intraperitoneal (IP) | Excellent solubilizer but can be toxic at higher concentrations.[3] |
| PEG300 / PEG400 | 10% - 60% | PO, IP, Intravenous (IV) | Water-miscible, generally well-tolerated.[3][5] | |
| Ethanol | < 10% | PO, IP | Used as a co-solvent, but can cause irritation.[3][5] | |
| Surfactants | Tween® 80 | 1% - 10% | PO, IP, IV | Improves wettability and prevents precipitation. |
| Cremophor® EL | 5% - 15% | PO, IV | Can cause hypersensitivity reactions in some species. | |
| Aqueous Vehicles | Saline (0.9% NaCl) | q.s. to final volume | PO, IP, IV | Isotonic, used to dilute the formulation.[3] |
| PBS | q.s. to final volume | PO, IP, IV | Buffered to maintain physiological pH.[3] | |
| Oils | Corn Oil | q.s. to final volume | PO, Subcutaneous (SC) | Suitable for highly lipophilic compounds.[3] |
Note: These are general ranges. The optimal concentration for each component must be determined experimentally.
Troubleshooting Guide
Q3: My compound precipitates when I dilute the DMSO stock with my aqueous vehicle. What should I do?
This is a common issue when formulating poorly soluble drugs. Precipitation occurs when the drug, initially dissolved in a strong organic solvent, is exposed to an aqueous environment where its solubility is much lower.
Table 2: Troubleshooting Precipitation Issues
| Problem | Potential Solution(s) |
| Precipitation upon dilution | 1. Change the order of addition: First, mix the DMSO stock with a co-solvent like PEG300 or a surfactant like Tween® 80 before adding the aqueous component (e.g., saline) dropwise while vortexing. 2. Increase the amount of co-solvent or surfactant: This helps to keep the drug in a supersaturated state.[6] 3. Use sonication: A sonicating water bath can help disperse the compound and break up small precipitates.[7] 4. Gentle warming: Warming the vehicle to 30-40°C may increase solubility, but ensure your compound is stable at that temperature. 5. Prepare a suspension: If a solution cannot be achieved, you may need to prepare a fine, uniform suspension using a vehicle containing a suspending agent like carboxymethylcellulose (CMC). |
| The final formulation is too viscous for injection. | 1. Reduce the concentration of high-viscosity components like PEG or CMC. 2. Increase the proportion of the aqueous vehicle (e.g., saline), if the compound's solubility allows. 3. Gently warm the formulation just before injection to temporarily reduce viscosity. |
| I'm observing toxicity or irritation in the animals. | 1. The vehicle may be the cause. Run a vehicle-only control group to assess its toxicity. 2. Reduce the concentration of organic solvents, especially DMSO, to the lowest possible level that maintains solubility.[3] 3. Consider an alternative formulation. For example, if an IP injection with a DMSO-based vehicle is causing peritonitis, switching to oral gavage with a corn oil or PEG-based formulation might be better tolerated. |
Experimental Protocols & Workflows
Formulation Development Workflow
The following diagram outlines a logical workflow for developing a suitable in vivo formulation for a poorly soluble compound like this compound.
Caption: Workflow for developing an in vivo formulation.
Protocol: Preparation of a Vehicle for a Poorly Soluble Kinase Inhibitor
This protocol provides an example for preparing a 10 mL formulation of a compound at 5 mg/mL, using a common vehicle for oral gavage (PO) or intraperitoneal (IP) injection.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline.
Materials:
-
This compound (50 mg)
-
DMSO (anhydrous)
-
PEG300
-
Tween® 80
-
Sterile 0.9% Saline
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh 50 mg of this compound into a sterile 15 mL conical tube.
-
Add 1 mL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
In a separate sterile tube, prepare the co-solvent/surfactant mixture by adding 4 mL of PEG300 and 0.5 mL of Tween® 80. Vortex to mix.
-
Add the co-solvent/surfactant mixture from step 3 to the DMSO stock solution from step 2. Vortex thoroughly. The solution should remain clear.
-
Slowly add 4.5 mL of sterile saline to the mixture, adding it drop-by-drop while continuously vortexing. This step is critical to prevent precipitation.
-
Once all the saline is added, continue to vortex for another 1-2 minutes. If any cloudiness or precipitate appears, place the tube in a sonicating water bath for 5-10 minutes.
-
Visually inspect the final formulation. It should be a clear, homogenous solution. Check for stability by letting it sit at room temperature for at least 30 minutes before administration.
VEGFR-2 Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF-A triggers several downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Vegfr-2-IN-33 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Vegfr-2-IN-33, a potent VEGFR-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation and activation of the receptor.[1][2][3] This blockade inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound, being a quinazoline derivative, is typically soluble in dimethyl sulfoxide (DMSO).[6][7] For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of quinazoline derivatives in DMSO can vary, but they are generally more stable than in aqueous solutions.[8]
Q3: What are the expected off-target effects of this compound?
While specific off-target profiling for this compound is not extensively published, it is important to consider that many small molecule kinase inhibitors can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[9][10] Researchers should consider performing kinome-wide profiling to assess the selectivity of this compound in their experimental system. Common off-targets for VEGFR-2 inhibitors can include other receptor tyrosine kinases.[2]
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls:
-
For in vitro kinase assays, well-characterized VEGFR-2 inhibitors like Sorafenib or Sunitinib can be used.[11]
-
For cell-based assays, stimulation with Vascular Endothelial Growth Factor A (VEGF-A) will induce VEGFR-2 phosphorylation and downstream signaling, which should be inhibited by this compound.[12][13]
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same final concentration used for the inhibitor) is essential in all experiments to account for solvent effects.
-
For in vitro kinase assays, a reaction lacking the kinase or using a catalytically inactive "kinase-dead" mutant of VEGFR-2 can serve as a negative control.[14]
-
In cell-based assays, an inactive structural analog of the inhibitor, if available, can be a good negative control.
-
Troubleshooting Guides
Problem 1: Low or no inhibition of VEGFR-2 phosphorylation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (aliquoted, -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line and under your experimental conditions. |
| Insufficient VEGF Stimulation | Optimize the concentration and duration of VEGF-A stimulation to achieve robust and consistent VEGFR-2 phosphorylation in your control cells.[12][13][15] |
| Cellular ATP Competition | High intracellular ATP concentrations can compete with ATP-competitive inhibitors. Ensure that the inhibitor concentration is sufficient to overcome this competition. |
| Poor Cell Permeability | While most small molecules are cell-permeable, this can vary. If direct kinase inhibition is observed in a cell-free assay but not in cells, consider alternative delivery methods or a different inhibitor. |
Problem 2: High background or inconsistent results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | This compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect for precipitates. Prepare dilutions in media just before use and mix thoroughly. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells, including controls.[6] |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a control with the inhibitor in cell-free media to check for direct chemical reactions with the assay reagents. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells to minimize well-to-well variability. |
| Contamination | Microbial contamination can affect metabolic assays. Regularly check cell cultures for contamination. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | VEGFR-2 | 61.04 | - | In vitro kinase assay |
| This compound | - | 4.31 | HepG2 | Cell proliferation assay |
| Sorafenib | VEGFR-2 | ~10-90 | - | In vitro kinase assay |
| Sunitinib | VEGFR-2 | ~2-80 | - | In vitro kinase assay |
| Axitinib | VEGFR-2 | ~0.2 | - | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR-2 (Tyr1175)
This protocol describes the detection of VEGFR-2 phosphorylation at Tyr1175 in response to VEGF stimulation and its inhibition by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 to 80-90% confluency.
-
Serum-starve the cells in basal medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimized concentration of VEGF-A (e.g., 50 ng/mL) for 5-15 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of endothelial cells.
Materials:
-
HUVECs or other relevant cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle (DMSO) for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. cibtech.org [cibtech.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Vascular endothelial growth factor activation of endothelial cells is mediated by early growth response-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Hepatocellular Carcinoma Models: Vegfr-2-IN-33 vs. Sorafenib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel VEGFR-2 inhibitor, Vegfr-2-IN-33, against the established multi-kinase inhibitor, sorafenib, in hepatocellular carcinoma (HCC) models. This report synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways and workflows.
At a Glance: Comparative Efficacy
The following tables summarize the in vitro inhibitory activities of this compound and sorafenib. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | VEGFR-2 Kinase Inhibition (IC50) | Cell Line | Assay Type |
| This compound | 61.04 nM[1][2] | - | Kinase Assay |
| Sorafenib | ~90 nM[3] | - | Cell-free Kinase Assay |
Table 1: Comparison of in vitro VEGFR-2 kinase inhibitory activity.
| Compound | HepG2 Cell Proliferation Inhibition (IC50) | Assay Type | Incubation Time |
| This compound | 4.31 nM[1][2] | Proliferation Assay | Not Specified |
| Sorafenib | ~6 µmol/L (~6000 nM)[4] | MTT Assay | 48 hours |
| Sorafenib | 3.1 ± 0.49 µM (3100 nM)[5] | MTT Assay | 48 hours |
| Sorafenib | 7.10 µM (7100 nM)[6] | CyQUANT Proliferation Assay | 72 hours |
Table 2: Comparison of in vitro anti-proliferative activity in the HepG2 human hepatocellular carcinoma cell line.
Mechanism of Action: A Tale of Two Inhibitors
Sorafenib is a well-established multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[7] Its primary targets include RAF kinases (RAF-1, B-RAF) in the MAP kinase pathway, as well as receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.[3] This broad-spectrum activity contributes to its dual effect of inhibiting tumor cell proliferation and blocking tumor angiogenesis.
This compound, on the other hand, is presented as a potent and selective VEGFR-2 inhibitor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By specifically targeting VEGFR-2, this compound aims to disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed methodologies for the key in vitro assays are provided below.
VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Test compounds (this compound or sorafenib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and ATP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining in each well using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HepG2 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
HepG2 human hepatocellular carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound or sorafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed HepG2 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Comparison of Inhibitor Characteristics
The choice between a highly selective inhibitor and a multi-kinase inhibitor often depends on the therapeutic strategy and the complexity of the disease.
Discussion and Future Directions
The available in vitro data suggests that this compound is a highly potent inhibitor of both VEGFR-2 kinase activity and the proliferation of the HepG2 HCC cell line. Notably, its reported IC50 for HepG2 proliferation is in the low nanomolar range, which is significantly lower than the micromolar concentrations reported for sorafenib in similar assays. This could indicate a potent anti-proliferative effect mediated through VEGFR-2 inhibition, even in a cell-based assay.
However, it is crucial to consider the broader context. Sorafenib's efficacy in HCC is attributed to its multi-targeted nature, simultaneously hitting pathways that drive both angiogenesis and tumor cell proliferation directly. The clinical relevance of a highly selective VEGFR-2 inhibitor like this compound would need to be validated in more complex preclinical models, including in vivo xenograft studies in HCC models. Such studies would be essential to assess its impact on tumor growth, angiogenesis, and potential for acquired resistance through the activation of bypass signaling pathways.
For drug development professionals, this compound represents a promising candidate for further investigation. Future studies should focus on:
-
Kinase Profiling: A comprehensive kinase panel to confirm the selectivity of this compound.
-
In Vivo Efficacy: Evaluation in orthotopic HCC xenograft models to assess tumor growth inhibition, effects on tumor vasculature, and overall survival benefit.
-
Pharmacokinetics and Pharmacodynamics: Studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a dose-response relationship in vivo.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other targeted agents or immunotherapies in HCC models.
References
- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Predicting HCC Response to Multikinase Inhibitors With In Vivo Cirrhotic Mouse Model for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR2 Inhibition: Vegfr-2-IN-33 vs. Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two noteworthy small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Vegfr-2-IN-33 and the well-established multi-kinase inhibitor, Sunitinib. This document synthesizes available experimental data to evaluate their performance in VEGFR2 inhibition, offering insights into their potential applications in research and drug development.
Introduction to VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels. Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth, vascularization, and metastasis. Consequently, inhibiting VEGFR2 has become a cornerstone of many anti-cancer therapies. This guide focuses on a direct comparison of this compound, a researched VEGFR inhibitor, and Sunitinib, an FDA-approved drug for various cancers, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
Both this compound and Sunitinib function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the catalytic domain of the VEGFR2 kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This action blocks the autophosphorylation of VEGFR2 and the subsequent activation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. While both compounds target VEGFR2, their broader kinase selectivity profiles differ, which can influence their overall biological effects and off-target profiles. Sunitinib is known as a multi-targeted inhibitor, affecting other receptor tyrosine kinases such as PDGFR, c-KIT, and FLT3.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Sunitinib. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| This compound | VEGFR2 | 61.04 | - | - | [1] |
| Sunitinib | VEGFR2 | 80 | - | - | [2] |
| Sunitinib | VEGFR2 | 139 | - | - | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Assay | IC50 (nM) | Source |
| This compound | HepG2 | Proliferation | 4.31 | [1] |
| Sunitinib | HepG2 | Proliferation | 2230 | [3] |
| Sunitinib | MCF-7 | Proliferation | 4770 | [3] |
HepG2: Human liver cancer cell line. MCF-7: Human breast cancer cell line.
Detailed Experimental Protocols
To provide a framework for the experimental evaluation of VEGFR2 inhibitors, detailed methodologies for key assays are outlined below.
In Vitro VEGFR2 Kinase Assay
This assay biochemically quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
96-well microplates
-
Phospho-tyrosine detection antibody (e.g., HRP-conjugated)
-
Substrate for detection (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds (this compound and Sunitinib) in kinase buffer. Add the diluted compounds to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Add the recombinant VEGFR2 kinase to all wells except the background control.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to its Km for VEGFR2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by washing the plate to remove the enzyme and ATP.
-
Add a phospho-tyrosine detection antibody and incubate at room temperature for 1-2 hours.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), a key cell type in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (Vascular Endothelial Growth Factor-A)
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 medium and allow them to adhere overnight.
-
Starve the cells for 4-6 hours by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS).
-
Prepare serial dilutions of the test compounds in the low-serum medium.
-
Pre-treat the cells with the diluted compounds for 1 hour.
-
Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL to all wells except the negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. Living cells will metabolize the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 values.
Western Blot Analysis of VEGFR2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR2 in cells treated with the inhibitors, providing a direct measure of target engagement.
Materials:
-
HUVECs or other VEGFR2-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
VEGF-A
-
Test compounds (this compound, Sunitinib)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., pY1175) and anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture HUVECs to near confluency and serum-starve them for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or Sunitinib for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.
Visualizations
VEGFR2 Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated upon VEGF binding to VEGFR2, which are the targets of inhibition by compounds like this compound and Sunitinib.
Caption: VEGFR2 signaling cascade and point of inhibition.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical workflow for the preclinical comparison of two VEGFR2 inhibitors.
Caption: A typical workflow for comparing VEGFR2 inhibitors.
Summary and Conclusion
Based on the available data, both this compound and Sunitinib are potent inhibitors of VEGFR2. This compound demonstrates a slightly lower IC50 value for VEGFR2 in the presented kinase assay data. In cellular assays, this compound shows significantly higher potency against the HepG2 cancer cell line compared to Sunitinib.
For researchers requiring a highly potent and potentially more selective tool for studying VEGFR2 signaling, this compound presents a compelling option based on the available data. Sunitinib remains a critical benchmark and a clinically relevant multi-kinase inhibitor for studies where broader pathway inhibition is desired or for comparison with a clinically approved drug. The choice between these two inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the experimental context. Further head-to-head studies are warranted to provide a more definitive comparison of their performance.
References
- 1. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validating VEGFR-2 Inhibitor Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of a novel VEGFR-2 inhibitor, exemplified by compound 13d, alongside established alternatives such as Sunitinib, Sorafenib, and Axitinib. Due to the absence of publicly available in vivo data for a compound specifically named "Vegfr-2-IN-33," this guide utilizes "compound 13d," a novel indole-2-one derivative, as a representative for emerging VEGFR-2 inhibitors, based on available preclinical data.[1] The objective is to offer a clear comparison of anti-angiogenic and anti-tumor activities, supported by experimental data and detailed methodologies to aid in the design and evaluation of future in vivo studies.
Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the in vivo efficacy of the selected VEGFR-2 inhibitors across different preclinical models. It is important to note that direct comparisons should be made with caution due to variations in tumor models, dosing regimens, and endpoint measurements.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| Compound 13d (Novel Inhibitor) | - | Zebrafish | Not specified | Demonstrated greater anti-angiogenic ability than Sunitinib.[1] |
| Sunitinib | Neuroblastoma (SK-N-BE(2) xenograft) | NOD/SCID mice | 20, 30, or 40 mg/kg/day (oral gavage) for 14 days | Significant suppression of tumor growth at 20 mg/kg compared to control.[2] |
| Renal Cell Carcinoma (xenograft) | Mice | 30 mg/kg | Significant delay in tumor growth compared to control.[3] | |
| Sorafenib | Hepatocellular Carcinoma (HLE xenograft) | Nude mice | 25 mg/kg/day (oral gavage) for 3 weeks | 49.3% inhibition of tumor growth compared to vehicle control.[4] |
| Hepatocellular Carcinoma (patient-derived xenograft) | Mice | 30 mg/kg/day (oral) for 28 days | Significant difference in survival times in a H129 hepatoma model compared to vehicle. | |
| Axitinib | Neuroblastoma (IGR-N91 xenograft) | Mice | 30 mg/kg BID (oral) for 2 weeks | Significant tumor growth delay; median time to reach 5x initial tumor volume was 11.4 days longer than controls.[5] |
| Melanoma (subcutaneous and intracranial) | Mice | 25 mg/kg BID (oral gavage) for 7 days | Significant inhibition of tumor growth and prolonged survival in both models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for evaluating VEGFR-2 inhibitors in tumor xenograft models.
General Tumor Xenograft Model Protocol
-
Cell Culture: Tumor cells (e.g., SK-N-BE(2) for neuroblastoma, HLE for hepatocellular carcinoma) are cultured in appropriate media and conditions until they reach the desired confluency for injection.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational compound or vehicle control is administered according to the specified dosing regimen (e.g., oral gavage daily).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (to monitor toxicity), survival analysis, and post-necropsy analysis of tumors (e.g., weight, histology, biomarker analysis).
Specific Protocols for Sunitinib, Sorafenib, and Axitinib
-
Sunitinib:
-
Vehicle Preparation: Sunitinib malate is suspended in a vehicle such as 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, and 0.9% w/v benzyl alcohol in deionized water, adjusted to pH 6.0.[6]
-
Dosing in Neuroblastoma Xenograft Model: When SK-N-BE(2) tumors reach approximately 0.5 cm³, mice are treated with Sunitinib administered by daily oral gavage at doses of 20, 30, or 40 mg/kg for 14 days.[2]
-
-
Sorafenib:
-
Vehicle Preparation: Sorafenib can be dissolved in a mixture of Cremophor EL, ethanol, and distilled water (e.g., 12.5:12.5:75 ratio).[7]
-
Dosing in Hepatocellular Carcinoma Xenograft Model: When HLE xenograft tumors reach approximately 100 mm³, mice are treated with Sorafenib at 25 mg/kg by oral gavage, five times a week for three consecutive weeks.[4]
-
-
Axitinib:
-
Dosing in Neuroblastoma Xenograft Model: For advanced IGR-N91 tumors, oral treatment with 30 mg/kg Axitinib twice daily for two weeks has been shown to be effective.[5]
-
Visualizing Mechanisms and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2, a critical receptor tyrosine kinase in angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
In Vivo Efficacy Experimental Workflow
The logical flow of a typical in vivo study to validate the efficacy of a VEGFR-2 inhibitor is depicted below.
References
- 1. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Analysis of Leading VEGFR-2 Inhibitors in Preclinical Research
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target. The inhibition of VEGFR-2 signaling is a clinically validated strategy to stifle tumor growth by cutting off its blood supply. This guide provides a comparative analysis of several leading small-molecule VEGFR-2 inhibitors, offering a resource for researchers, scientists, and drug development professionals. The comparison focuses on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Biochemical Potency Against VEGFR-2 and Other Kinases
The cornerstone of a VEGFR-2 inhibitor's profile is its direct enzymatic inhibition. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values of several prominent VEGFR-2 inhibitors against VEGFR-2 and a selection of other kinases, highlighting their potency and selectivity.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinase IC50 (nM) |
| Sorafenib | 90[1][2] | B-Raf (22), c-KIT (68), FLT3 (59), PDGFRβ (57), VEGFR-3 (20)[1] |
| Sunitinib | 80[1] | c-Kit (2), PDGFRβ (2)[1] |
| Pazopanib | 30[3] | c-Kit (140), FGFR (74), PDGFR (84), VEGFR-1 (10), VEGFR-3 (47)[3] |
| Axitinib | 0.2[3] | c-Kit (1.7), PDGFRβ (1.6), VEGFR-1 (0.1), VEGFR-3 (0.1-0.3)[3] |
| Regorafenib | 4.2 (murine) | c-Kit (7), PDGFRβ (22), Raf-1 (2.5), RET (1.5), VEGFR-1 (13), VEGFR-3 (46)[1] |
| Lenvatinib | 4 | FGFR1-4, PDGFR, Kit, RET, VEGFR-1, VEGFR-3 (5.2)[1] |
| Cabozantinib | 0.035[2] | c-Met (1.3), AXL (7), FLT3 (11.3), Kit (4.6), RET (4), TIE2 (14.3), VEGFR-1 (12), VEGFR-3 (6)[2] |
| Vandetanib | - | c-Kit, PDGFRβ, Flt1, Tie-2, FGFR1 (1.1-3.6 µM)[1] |
Cellular Activity: Inhibition of Endothelial Cell Proliferation
Beyond enzymatic assays, evaluating an inhibitor's effect on cellular processes is crucial. The proliferation of human umbilical vein endothelial cells (HUVECs) is a standard in vitro model to assess the anti-angiogenic potential of a compound. The following table presents the IC50 values of various inhibitors in HUVEC proliferation assays.
| Inhibitor | HUVEC Proliferation IC50 |
| Sorafenib | Data not readily available in a comparable format |
| Sunitinib | 10 nM[2] |
| Pazopanib | Data not readily available in a comparable format |
| Axitinib | Data not readily available in a comparable format |
| Ki8751 | - |
Note: Direct comparative IC50 values for HUVEC proliferation for all listed inhibitors are not consistently available in the searched literature, indicating variability in reported assays.
Visualizing Key Pathways and Processes
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the primary signaling cascade, a typical experimental workflow for inhibitor screening, and the logical relationship in evaluating these compounds.
References
Cross-validation of Vegfr-2-IN-33 activity in different cell lines
Researchers, scientists, and drug development professionals often face the challenge of selecting the appropriate inhibitor for their specific research needs. This guide provides a comparative analysis of the activity of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors—Sorafenib, Sunitinib, and Axitinib—across various cancer cell lines. Due to the absence of publicly available data for "Vegfr-2-IN-33," this guide focuses on these well-characterized alternatives to provide a valuable resource for cancer research.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. This guide presents quantitative data on the efficacy of these inhibitors, details the experimental protocols used to obtain this data, and provides visual representations of the signaling pathway and experimental workflows.
Comparative Activity of VEGFR-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Sorafenib, Sunitinib, and Axitinib in various cancer cell lines, providing a basis for comparing their anti-proliferative activities.
Sorafenib Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 | [2] |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 | [2] |
| Various | Panel of 23 cell lines | 1.0 - 10.0 | [3] |
| GB1B | Glioblastoma | 3.52 (3 days), 1.68 (7 days) | [4] |
Sunitinib Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caki-1 | Renal Cell Carcinoma | 2.2 | [5] |
| U87 | Glioblastoma | ~5.4 (median for 4 GBM lines) | [6] |
| U251 | Glioblastoma | ~5.4 (median for 4 GBM lines) | [6] |
| T98G | Glioblastoma | ~5.4 (median for 4 GBM lines) | [6] |
| U138 | Glioblastoma | ~5.4 (median for 4 GBM lines) | [6] |
| MV4;11 | Leukemia | 0.008 | [7] |
| OC1-AML5 | Leukemia | 0.014 | [7] |
Axitinib Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-498 | Renal Cell Carcinoma | 13.6 (96 hours) | [8][9] |
| Caki-2 | Renal Cell Carcinoma | 36 (96 hours) | [8][9] |
| GB1B | Glioblastoma | 3.58 (3 days), 2.21 (7 days) | [4] |
| NCI-H727 | Lung Carcinoid | EC50 decreased 4-fold from 3 to 6 days | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of VEGFR-2 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the VEGFR-2 inhibitor (e.g., Sorafenib, Sunitinib, Axitinib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48, 72, or 96 hours).[4][8][11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
In Vitro VEGFR-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of the VEGFR-2 enzyme.
-
Assay Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2, such as a poly (Glu, Tyr) peptide.[7][13]
-
Inhibitor Addition: Add serial dilutions of the test compound (inhibitor) and a reference inhibitor (e.g., Sorafenib) to the wells.
-
Enzyme and ATP Addition: Add recombinant human VEGFR-2 enzyme and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a specific antibody that recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Development: Add a chemiluminescent or colorimetric HRP substrate to develop a signal.[14]
-
Data Acquisition: Measure the signal using a luminometer or spectrophotometer.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC50 value.[12]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of an inhibitor on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the VEGFR-2 inhibitor at its IC50 concentration or other relevant concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: The data is displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the inhibitor causes cell cycle arrest at a specific checkpoint.[11]
Visualizing the Molecular Landscape
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the multifaceted antitumor activity of axitinib in lung carcinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VEGFR-2 Inhibition in Cancer Cell Lines
This guide provides a comparative analysis of the inhibitory effects of various small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in different cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. This guide summarizes the 50% inhibitory concentration (IC50) values of several VEGFR-2 inhibitors against various cancer cell lines, providing a benchmark for their anti-proliferative activities. The data is presented alongside detailed experimental protocols for assessing cell viability and target engagement.
Comparative IC50 Data of VEGFR-2 Inhibitors
The following table summarizes the IC50 values of various VEGFR-2 inhibitors in the liver cancer cell line (HepG2), colon cancer cell line (HCT-116), and breast cancer cell line (MCF-7). Sunitinib and Sorafenib, both FDA-approved multi-kinase inhibitors that target VEGFR-2, are included as reference compounds.
| Compound | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Compound 6 | 7.8 ± 0.025 | 9.3 ± 0.02 | - | [2] |
| Compound 7 | 10.20 ± 0.035 | 15.9 ± 0.041 | - | [2] |
| Compound 17a | 1.133 ± 0.06 | - | 1.44 ± 0.11 | [3] |
| Compound 23j | 6.4 | - | 10.3 | [4] |
| Compound 46f | 7.10 - 11.19 | 7.10 - 11.19 | 7.10 - 11.19 | [5] |
| Sunitinib | 2.23 | 31.18 | 4.77 | [3][6] |
| Sorafenib | 2.21 ± 0.06 | 29.4 | 9.76 | [7][8][9] |
Note: The data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete culture medium
-
VEGFR-2 inhibitors
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the VEGFR-2 inhibitors and incubate for 48-72 hours.[1]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
The IC50 value is calculated from a dose-response curve of the inhibitor concentration versus the percentage of cell viability.[1]
This protocol is used to determine the effect of inhibitors on the phosphorylation of VEGFR-2, a direct measure of its activation.
Materials:
-
Cancer cell lines
-
VEGFR-2 inhibitors
-
VEGF (Vascular Endothelial Growth Factor)
-
Lysis buffer (RIPA buffer)
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and treat them with the VEGFR-2 inhibitors for a specified time, followed by stimulation with VEGF to induce receptor phosphorylation.[10]
-
Lyse the cells using a lysis buffer and determine the protein concentration.
-
Separate the protein lysates (20-50 µg) by SDS-PAGE and transfer them to a nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.[10]
Visualizations
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to VEGFR-2, leading to downstream cellular responses such as proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway.
The workflow for determining the IC50 value of a VEGFR-2 inhibitor is depicted below.
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
On-Target Efficacy of VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the on-target effects of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. Due to the limited publicly available data for "Vegfr-2-IN-33," this document focuses on establishing a baseline for comparison with well-characterized alternative compounds. The provided experimental protocols and data presentation formats are intended to guide researchers in generating and interpreting data for novel inhibitors like this compound.
Introduction to VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival.[3][4][5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several diseases, most notably cancer, where it supports tumor growth and metastasis.[6][7][8] Consequently, inhibiting VEGFR-2 is a cornerstone of many anti-angiogenic therapies.[2][9]
Confirming that a compound's biological effects are due to the specific inhibition of VEGFR-2 ("on-target" effects) is critical in drug development. This involves a multi-faceted approach, including biochemical assays to measure direct enzyme inhibition, cell-based assays to confirm the disruption of downstream signaling, and cell proliferation assays to quantify the ultimate biological outcome.
Comparative Analysis of VEGFR-2 Inhibitors
The following table summarizes the inhibitory activity of several well-known small-molecule VEGFR-2 inhibitors. This data, derived from in vitro kinase assays, provides a benchmark for evaluating the potency and selectivity of new chemical entities. Researchers should aim to generate similar data for this compound to understand its relative performance.
Table 1: Comparative Inhibitory Activity (IC50) of Selected VEGFR-2 Kinase Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Other Kinases IC50 (nM) |
| This compound | Data not available | Data not available |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)[10] |
| Pazopanib | 30 | VEGFR1 (10), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140)[10] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)[10] |
| Sunitinib | Data varies by source | A potent inhibitor of VEGFRs, PDGFRs, KIT, FLT3, RET, and CSF-1R. |
| Axitinib | Data varies by source | A potent and selective inhibitor of VEGFR-1, -2, and -3. |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Experimental Protocols
To confirm the on-target effects of a novel VEGFR-2 inhibitor, a series of standardized experiments should be performed. Below are detailed methodologies for key assays.
In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant VEGFR-2. A common method utilizes a luminescence-based readout where the amount of ATP remaining after the kinase reaction is quantified.[11][12]
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
-
Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).[11]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor at 10-fold the desired final concentrations in 1x Kinase Buffer containing 10% DMSO to maintain a constant solvent concentration.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µl of the Master Mix to each well.
-
Add 5 µl of the serially diluted test inhibitor to the designated "Test Inhibitor" wells.
-
Add 5 µl of the diluent solution (10% DMSO in 1x Kinase Buffer) to the "Positive Control" and "Blank" wells.
-
Add 20 µl of 1x Kinase Buffer to the "Blank" wells.
-
Dilute recombinant VEGFR-2 kinase to the working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 20 µl of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
-
Signal Detection (using Kinase-Glo™ MAX):
-
After the incubation, add 50 µl of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control."
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular VEGFR-2 Phosphorylation Assay
This cell-based assay measures the inhibitor's ability to block VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells, confirming its activity in a biological context.
Objective: To assess the inhibition of VEGFR-2 activation in a cellular environment.
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2.[14]
-
Seed the cells in appropriate plates and grow to near confluency.
-
-
Assay Procedure:
-
Starve the cells in a low-serum medium for several hours to reduce basal receptor activation.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection (Western Blot or ELISA):
-
Western Blot:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 and a loading control (e.g., β-actin).
-
Detect with a suitable secondary antibody and visualize using chemiluminescence.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2 to quantify the level of receptor phosphorylation.[14]
-
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or ELISA signal for p-VEGFR-2.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the VEGF-A-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Cell Proliferation Assay
This assay evaluates the downstream functional consequence of VEGFR-2 inhibition, which is typically a reduction in endothelial cell proliferation.
Objective: To measure the impact of the inhibitor on VEGF-dependent cell growth.
Methodology (using MTT assay):
-
Cell Plating:
-
Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).[15]
-
Allow cells to adhere and recover overnight in a standard growth medium.
-
-
Assay Procedure:
-
Replace the medium with a basal medium containing a low concentration of serum and the appropriate concentrations of the test inhibitor.
-
Add VEGF-A to stimulate proliferation in all wells except for the negative control.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the VEGF-A-stimulated vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that are crucial for angiogenesis. Key pathways include the PLCγ-PKC-MAPK route for cell proliferation and the PI3K-Akt pathway for cell survival.[4][16][17]
Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.
Experimental Workflow for On-Target Confirmation
A logical progression of experiments is essential to build a strong case for the on-target activity of a new VEGFR-2 inhibitor. The workflow starts with direct biochemical confirmation and moves to more complex cellular and functional assays.
Caption: A stepwise workflow for confirming on-target VEGFR-2 inhibition.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. mdpi.com [mdpi.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer [frontiersin.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
Comparative Analysis of Vegfr-2-IN-33: A Guide for Researchers
This guide provides a detailed comparison of the experimental findings for the novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-33, alongside the well-established, clinically utilized inhibitors Sorafenib, Sunitinib, and Lenvatinib. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate an objective evaluation and aid in the reproducibility of experimental results through clearly presented data and standardized protocols.
Quantitative Data Summary: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against VEGFR-2 kinase and the hepatocellular carcinoma cell line, HepG2. This allows for a direct comparison of their potency.
| Compound | VEGFR-2 Kinase IC50 (nM) | HepG2 Cell Proliferation IC50 (nM) |
| This compound | 61.04 | 4.31 |
| Sorafenib | 90[1][2] | Data not available in the provided search results. |
| Sunitinib | 80[1][2][3] | Data not available in the provided search results. |
| Lenvatinib | 4[4][5] | 230 (for Hep3B2.1-7 cells) and 420 (for HuH-7 cells)[5] |
Note: IC50 values for cell proliferation are highly dependent on the specific cell line and the conditions of the assay.
Detailed Experimental Protocols
For the purpose of ensuring reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
In Vitro VEGFR-2 Kinase Assay
This protocol details a common method for assessing the in vitro inhibitory activity of a given compound against the VEGFR-2 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
A suitable kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, etc.)
-
The test compound (e.g., this compound) and appropriate control inhibitors
-
A detection reagent (e.g., Kinase-Glo™)
-
96-well assay plates
-
A luminometer for plate reading
Procedure:
-
A serial dilution of the test compound is prepared in the assay buffer.
-
The recombinant VEGFR-2 kinase, the kinase substrate, and the test compound at various concentrations are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP to each well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Following incubation, the reaction is stopped, and the remaining ATP is quantified by adding a detection reagent such as Kinase-Glo™, which generates a luminescent signal proportional to the ATP concentration.
-
The luminescence is measured using a plate reader. A lower signal indicates a higher degree of kinase inhibition.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound's concentration and fitting the resulting data to a sigmoidal dose-response curve.
HepG2 Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to evaluate cell viability and proliferation.
Objective: To determine the IC50 of a test compound on the proliferation of the HepG2 cell line.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
The test compound and a vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
A solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
A CO2 incubator set to 37°C and 5% CO2
-
A microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
HepG2 cells are seeded into a 96-well plate at an optimized density (e.g., 5,000 cells per well) and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound (along with a vehicle control) and incubated for a predetermined duration (e.g., 72 hours).
-
After the treatment period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, the yellow MTT is converted to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The culture medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting solution is measured at 570 nm using a microplate reader.
-
The measured absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound's concentration and fitting the data to a dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway```dot
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds and Activates", fontsize=8, fontcolor="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PLCg -> RAF [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; AKT -> Survival [color="#5F6368"]; VEGFR2 -> Migration [label="Other Pathways", style=dashed, fontsize=8, fontcolor="#5F6368"]; }
Caption: A standard experimental workflow for the preclinical assessment of a novel inhibitor of VEGFR-2.
References
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-33: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Vegfr-2-IN-33, a small molecule kinase inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is based on established best practices for handling and disposing of hazardous laboratory chemicals.
Immediate Safety Considerations: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, similar compounds, such as VEGFR2-IN-1, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound should be handled as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer system[2][3].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled through your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management program[2].
-
Waste Identification and Classification:
-
Required Personal Protective Equipment (PPE):
-
Waste Segregation and Containment:
-
Solid Waste: Collect unused or expired this compound powder in a designated, leak-proof container with a tightly sealing lid[4][6].
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant hazardous waste container[6][7]. Do not mix with other waste streams unless directed by your institution's EH&S office.
-
Contaminated Labware: Dispose of chemically contaminated items such as pipette tips, gloves, and empty vials in a designated, properly labeled, puncture-resistant container[7]. Sharps (needles, blades) must be placed in a dedicated, yellow sharps container for chemical contamination[7].
-
Empty Containers: An empty container that held this compound must still be treated as hazardous waste and disposed of through the hazardous waste collection program[2]. For acutely hazardous waste (P-listed), containers must be triple-rinsed before disposal as regular trash; however, without a specific classification for this compound, it is safest to manage the container as hazardous[2][4].
-
-
Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[4][8].
-
Ensure incompatible wastes are stored separately. For instance, store acids and bases apart, and keep oxidizing agents away from organic compounds[8].
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EH&S department to schedule a pickup[4][8]. Do not allow waste to accumulate beyond regulated limits (e.g., 55 gallons in an SAA)[4].
-
Disposal and Handling Summary
The following table summarizes the critical do's and don'ts for managing this compound waste.
| Action | Recommended Procedure (Do) | Prohibited Actions (Don't) |
| PPE | Wear chemical-resistant gloves, eye protection, and a lab coat. | Don't handle waste with bare hands or without proper eye protection. |
| Disposal of Unused Chemical | Collect in a labeled hazardous waste container for EH&S pickup. | Don't dispose of in regular trash or down the drain[2]. |
| Disposal of Solutions | Collect in a sealed, compatible liquid waste container. | Don't flush into the sewer system[3]. Don't evaporate in a fume hood[2][8]. |
| Contaminated Items | Place in a designated, lined container for solid hazardous waste. | Don't mix with non-hazardous lab trash. |
| Container Management | Keep waste containers tightly closed except when adding waste[2][8]. | Don't leave waste containers open or overfill them[6]. |
| Storage | Store in a designated and properly managed Satellite Accumulation Area[4][8]. | Don't store waste in unapproved areas or for excessive periods. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.
References
- 1. VEGFR2-IN-1|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Vegfr-2-IN-33
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vegfr-2-IN-33. The following procedures are based on the safety data sheet for the similar compound VEGFR2-IN-1 and general best practices for handling potent kinase inhibitors.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory and institutional safety protocols, but the following are strongly recommended.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated gloves are required for handling this compound.[1] Ensure gloves are inspected for integrity before use.
-
Gown: A disposable gown that is shown to be resistant to hazardous drugs should be worn.[1] Poly-coated gowns offer enhanced protection against chemical permeation.[2]
-
Eye and Face Protection: A face shield or a combination of safety goggles and a mask should be used to protect against splashes and aerosols.[1][3]
-
Respiratory Protection: For tasks that may generate aerosols or dust, such as weighing or reconstituting the compound, a NIOSH-approved respirator (e.g., N95) is necessary.[1][2] These activities should be performed in a certified chemical fume hood or a biological safety cabinet.[2]
Summary of Recommended PPE by Task:
| Task | Required Personal Protective Equipment |
| Weighing and Reconstituting | Double chemotherapy gloves, disposable gown, face shield and N95 respirator (within a ventilated enclosure)[1] |
| Injectable Administration | Double chemotherapy gloves, disposable gown, face shield/mask combination[1] |
| Handling Oral Doses | Chemotherapy gloves[1] |
| Waste Disposal | Double chemotherapy gloves, disposable gown |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Prevent the formation of dust and aerosols.[4]
-
All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly sealed.[4]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
-
All disposable PPE (gloves, gowns, etc.) should be discarded in a designated hazardous waste container after use.
-
Dispose of the contents and container at an approved waste disposal facility.[4]
-
Avoid releasing the chemical into the environment.[4]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established emergency protocol. The workflow below outlines the immediate steps to be taken.
Caption: Workflow for handling a chemical spill.
Hazard Identification and First Aid
Based on the data for VEGFR2-IN-1, this compound should be handled as a hazardous substance.
Hazard Statements:
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
